molecular formula C11H10Cl2N2O B13675484 4-Chloro-8-(3-chloropropoxy)quinazoline

4-Chloro-8-(3-chloropropoxy)quinazoline

Cat. No.: B13675484
M. Wt: 257.11 g/mol
InChI Key: XNHRDDUTBZWYHM-UHFFFAOYSA-N
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Description

4-Chloro-8-(3-chloropropoxy)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinazoline core substituted with chloro and chloropropoxy groups, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(3-chloropropoxy)quinazoline typically involves the reaction of 4-chloroquinazoline with 3-chloropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(3-chloropropoxy)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-8-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival . Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-8-(3-chloropropoxy)quinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activities. The presence of both chloro and chloropropoxy groups provides opportunities for further functionalization and the development of novel derivatives with enhanced properties .

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

4-chloro-8-(3-chloropropoxy)quinazoline

InChI

InChI=1S/C11H10Cl2N2O/c12-5-2-6-16-9-4-1-3-8-10(9)14-7-15-11(8)13/h1,3-4,7H,2,5-6H2

InChI Key

XNHRDDUTBZWYHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCl)N=CN=C2Cl

Origin of Product

United States

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